4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃, δ ppm):
- 8.42 (s, 1H) : H-3 proton of the triazole ring.
- 7.21–7.35 (m, 8H) : Aromatic protons from benzyl groups.
- 4.82 (s, 2H) : Methylene protons of the 4-isopropylbenzyl group.
- 4.11 (s, 2H) : Methylene protons of the (4-methylbenzyl)thio group.
- 2.91 (septet, 1H) : Methine proton of the isopropyl group.
- 2.38 (s, 3H) : Methyl group on the 4-methylbenzyl substituent.
- 1.23 (d, 6H) : Isopropyl methyl protons.
¹³C NMR (100 MHz, CDCl₃, δ ppm):
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Ultraviolet-Visible (UV-Vis) Spectroscopy
In ethanol:
- λₘₐₓ = 274 nm (π→π* transition, conjugated tricyclic system).
- λₘₐₓ = 325 nm (n→π* transition, carbonyl group).
Mass Spectrometry (MS)
- Molecular Ion : m/z 474.2 [M]⁺ (calculated: 474.64).
- Fragmentation Pathways :
- Loss of 4-methylbenzylthio radical (m/z 361.1).
- Cleavage of the isopropylbenzyl group (m/z 289.0).
- Triazole ring opening (m/z 152.1).
Properties
IUPAC Name |
12-[(4-methylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS2/c1-16(2)20-10-8-18(9-11-20)14-28-23(30)22-21(12-13-31-22)29-24(28)26-27-25(29)32-15-19-6-4-17(3)5-7-19/h4-13,16H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFDSIJPJCQSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 460.6 g/mol. The structure features a thieno-triazolo-pyrimidine core, which is known for its diverse pharmacological properties. The specific arrangement of substituents significantly influences its biological activity.
Structural Representation
A visual representation of the compound can be generated using molecular modeling software, illustrating the spatial arrangement of atoms and functional groups within the structure.
The mechanism of action for compounds like This compound typically involves interaction with specific molecular targets. The thieno and triazole moieties are believed to play crucial roles in modulating enzyme activities and cellular pathways associated with cancer proliferation.
Efficacy Against Cancer Cell Lines
Experimental data from cell-based assays indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Colon Carcinoma HCT-116 | 6.2 | |
| Human Breast Cancer T47D | 27.3 | |
| Mycobacterium tuberculosis | Less active than rifampicin (98%) |
These findings suggest that the compound has potential as an anticancer agent, although further studies are necessary to elucidate its full therapeutic profile.
Anticancer Studies
Several studies have focused on the anticancer properties of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. For example:
- A study demonstrated that derivatives similar to our compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Another research highlighted the importance of substituent variations on the efficacy against specific cancer types.
Pharmacological Properties
Research has indicated that compounds within this class exhibit not only anticancer properties but also potential antimicrobial and antifungal activities. The presence of thio groups enhances these biological effects by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous derivatives:
Key Findings:
Ethylcarboxylate (as in 4f) introduces electron-withdrawing effects, stabilizing the molecule in physiological conditions .
Structural Isomerization :
- Pyrazolo-triazolopyrimidines () show that isomerization (e.g., compounds 6–9) can drastically alter binding affinities, suggesting the target compound’s stereochemistry is critical for function .
Synthetic Accessibility: Enaminone-based synthesis () offers higher yields for thieno-pyridinone derivatives compared to hydrazono-ester routes (), but the latter allows precise functionalization at position 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
